Biochemical Potency: Cdc7-IN-1 vs. XL413 (BMS-863233) and PHA-767491
Cdc7-IN-1 demonstrates a sub-nanomolar IC50 for CDC7 kinase, placing it among the most potent tool compounds available. In cell-free assays, its inhibitory concentration (0.6 nM at 1 mM ATP) is markedly lower than that of the commonly used tool compound XL413 (BMS-863233), which exhibits an IC50 of 3.4 nM . It is also more than an order of magnitude more potent than the dual CDC7/CDK9 inhibitor PHA-767491 (CDC7 IC50 = 10 nM) .
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM at 1 mM ATP |
| Comparator Or Baseline | XL413 (BMS-863233): 3.4 nM; PHA-767491: 10 nM |
| Quantified Difference | Cdc7-IN-1 is ~5.7-fold more potent than XL413 and ~16.7-fold more potent than PHA-767491. |
| Conditions | Cell-free enzymatic assay with 1 mM ATP (for Cdc7-IN-1 and XL413); 1.5 µM ATP (for PHA-767491). |
Why This Matters
Superior biochemical potency allows for lower working concentrations, reducing the likelihood of off-target effects and non-specific cytotoxicity in cell-based assays.
